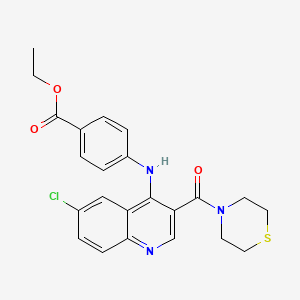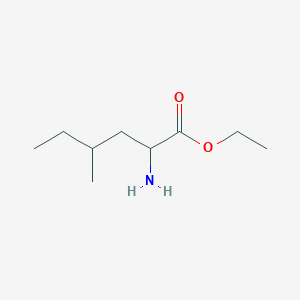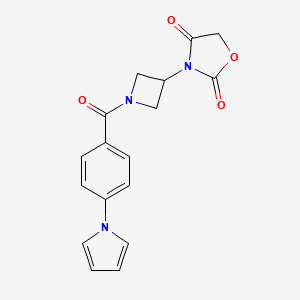![molecular formula C18H13FN4O2S B2385671 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide CAS No. 952997-04-5](/img/structure/B2385671.png)
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Drug Discovery and Antiviral Applications
Research into the field of antiviral drug discovery has explored compounds structurally related to N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide. These compounds include various derivatives and analogues with potential applications in treating viral infections, such as dengue fever and HIV, as well as for veterinary use. The exploration of these compounds contributes significantly to the development of new strategies for antiviral therapies (De Clercq, 2009).
2. Development of Kinase Inhibitors
The compound and its analogues have been investigated in the context of developing selective and orally efficacious inhibitors of specific kinases. These studies focus on the synthesis and optimization of related compounds to enhance their potency and selectivity, contributing to potential therapeutic applications in treating various types of cancers and other diseases (Schroeder et al., 2009).
3. Synthesis and Application in Fluorescent Dyes
Research into fluorescent dyes has utilized compounds related to this compound as building blocks. These studies focus on synthesizing various fluorescent dyes and exploring their properties, including emission efficiency and solvatochromism, which are vital in applications like biomarkers and photochemical sensors (Witalewska et al., 2019).
4. In Vitro Cytotoxic Activity
Another area of research involves the investigation of the compound's analogues for their in vitro cytotoxic activity against various human cancer cell lines. These studies aim to understand the structure-activity relationships of these compounds, which could lead to the development of new anticancer drugs (Hassan et al., 2015).
5. Central Nervous System Activities
Studies have also been conducted on related imidazo[1,2-b]pyridazine derivatives to understand their effects on the central nervous system, particularly in their ability to interact with certain receptors in the brain. This research is crucial for developing new drugs for treating neurological disorders (Barlin et al., 1992).
6. Polymerase Inhibitors for Cancer Therapy
Research on structurally similar compounds has focused on developing poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown promise in treating various cancers, demonstrating significant potency and efficacy in preclinical models (Penning et al., 2010).
7. Synthesis of Dual Receptor Tyrosine Kinase Inhibitors
Studies have synthesized and evaluated compounds similar to this compound for their potential as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors. These inhibitors have shown efficacy in various tumor models, indicating their potential in cancer therapy (Raeppel et al., 2009).
Propiedades
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-25-17-7-6-16-20-14(10-23(16)22-17)11-4-5-12(19)13(9-11)21-18(24)15-3-2-8-26-15/h2-10H,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFBUCDHAWOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)






![Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate](/img/structure/B2385606.png)

![4-butyl-1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385608.png)


